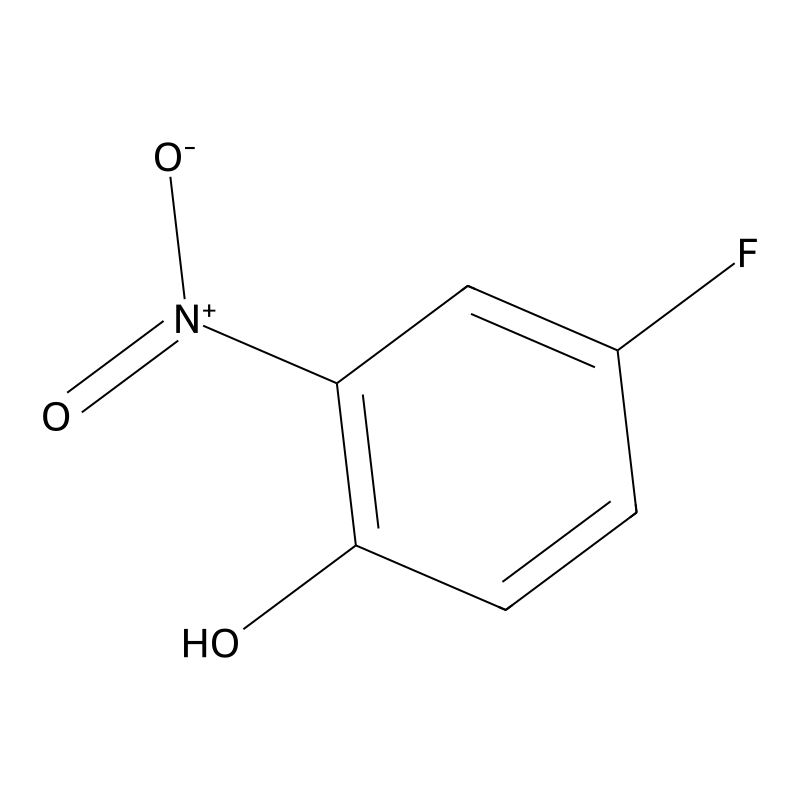

4-Fluoro-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescence Sensing

Scientific Field: Chemistry, specifically Polymer Science.

Summary of the Application: 4-Fluoro-2-nitrophenol is used in the creation of fully flexible cyclotriphosphazene-based Covalent Organic Frameworks (COFs) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity.

Methods of Application: The COFs are prepared with both a flexible knot and flexible linkers of different lengths.

Results or Outcomes: The quenching constants of the COFs by TNP and p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively.

Preparation of Aniline Derivatives

Scientific Field: Organic Chemistry.

Summary of the Application: 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline

Results or Outcomes: The outcomes are the successful synthesis of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline

4-Fluoro-2-nitrophenol is an organic compound with the molecular formula and a CAS number of 394-33-2. It appears as a light yellow crystalline powder with a melting point ranging from 75 to 77 °C and a boiling point of approximately 234.1 °C at 760 mmHg. The compound has a density of about 1.5 g/cm³ and is classified as hazardous, with several precautionary statements regarding its handling and potential health effects .

There is no scientific literature readily available on the specific mechanism of action of 4-Fluoro-2-nitrophenol.

- Nitration: The compound can undergo further nitration to introduce additional nitro groups, which may alter its biological activity and chemical properties.

- Reduction: It can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in substitution reactions, affecting the compound's reactivity and properties.

Research indicates that 4-Fluoro-2-nitrophenol exhibits biological activity, particularly as a potential antimicrobial agent. Its nitro group is known to contribute to its biological effects, making it a subject of interest in pharmacological studies. Additionally, it has been studied for its toxicity levels in various biological systems, including its effects on aquatic organisms .

Several methods exist for synthesizing 4-Fluoro-2-nitrophenol:

- Nitration of Fluorophenol: This involves the nitration of 2-fluorophenol using a mixture of concentrated nitric and sulfuric acids.

- Nitrosation followed by Oxidation: A two-step process where 2-fluorophenol is first nitrosated to form 2-fluoro-4-nitrosophenol, followed by oxidation using dilute nitric acid to yield 4-fluoro-2-nitrophenol .

- Catalytic Methods: Some recent approaches utilize catalytic processes for more efficient synthesis, focusing on minimizing side reactions and maximizing yield.

4-Fluoro-2-nitrophenol is primarily used in:

- Chemical Research: As an intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Analytical Chemistry: It serves as a reagent for detecting and quantifying nitrophenols in environmental samples.

- Biological Studies: Used in exploring the mechanisms of action of nitro compounds in biological systems.

Interaction studies involving 4-Fluoro-2-nitrophenol often focus on its reactivity with nucleophiles and electrophiles. The presence of both the nitro and fluorine groups influences its interaction with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate the compound's potential therapeutic effects as well as its toxicity profiles .

Similar Compounds- 2-Fluoro-4-nitrophenol (CAS: 403-19-0)

- 3-Fluoro-4-nitrophenol

- 4-Chloro-2-nitrophenol

- 4-Bromo-2-nitrophenol

Comparison TableCompound Name Molecular Formula Melting Point (°C) Biological Activity Unique Features 4-Fluoro-2-nitrophenol 75-77 Antimicrobial potential Contains fluorine atom 2-Fluoro-4-nitrophenol 118-121 Similar antimicrobial Different position of substituents 3-Fluoro-4-nitrophenol Not specified Limited studies available Unique positioning affects reactivity 4-Chloro-2-nitrophenol Not specified Antimicrobial potential Chlorine instead of fluorine 4-Bromo-2-nitrophenol Not specified Antimicrobial potential Bromine substitution

Uniqueness

| Compound Name | Molecular Formula | Melting Point (°C) | Biological Activity | Unique Features |

|---|---|---|---|---|

| 4-Fluoro-2-nitrophenol | 75-77 | Antimicrobial potential | Contains fluorine atom | |

| 2-Fluoro-4-nitrophenol | 118-121 | Similar antimicrobial | Different position of substituents | |

| 3-Fluoro-4-nitrophenol | Not specified | Limited studies available | Unique positioning affects reactivity | |

| 4-Chloro-2-nitrophenol | Not specified | Antimicrobial potential | Chlorine instead of fluorine | |

| 4-Bromo-2-nitrophenol | Not specified | Antimicrobial potential | Bromine substitution |

Uniqueness

The uniqueness of 4-Fluoro-2-nitrophenol lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other halogenated nitrophenols. The presence of fluorine not only alters the electronic properties but also affects how it interacts with biological systems, making it a valuable compound for both synthetic applications and biological research .

Structural Characteristics

4-Fluoro-2-nitrophenol exhibits a substituted phenolic structure with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol [1] [2]. The compound features a benzene ring bearing three functional groups: a hydroxyl group (-OH), a nitro group (-NO₂) at the ortho position relative to the hydroxyl group, and a fluorine atom (-F) at the para position relative to the hydroxyl group [1] [2]. The systematic name reflects the positioning of substituents on the aromatic ring, where the hydroxyl group serves as the reference point for numbering [2].

The structural arrangement creates significant electronic effects within the molecule [3]. Both the nitro and fluorine substituents act as electron-withdrawing groups, with the nitro group exerting both inductive and resonance effects, while the fluorine atom primarily exhibits inductive effects due to its high electronegativity [3] [4]. The ortho positioning of the nitro group relative to the hydroxyl group enables potential intramolecular hydrogen bonding interactions, which influences the compound's overall stability and reactivity patterns [5].

The canonical SMILES representation is [O-]N+c1cc(F)ccc1O, while the InChI identifier is InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H [6] [7]. The InChI Key is ZHRLVDHMIJDWSS-UHFFFAOYSA-N [6] [7]. These structural identifiers confirm the precise atomic connectivity and stereochemistry of the molecule.

Physical Properties

Melting Point and Boiling Point

4-Fluoro-2-nitrophenol demonstrates well-defined thermal properties that reflect its intermolecular interactions and crystalline structure [1] [2]. The melting point ranges from 74°C to 77°C according to multiple literature sources [1] [2] [8] [9]. More specifically, commercial suppliers report melting points of 75-77°C [2] [8] and 74-77°C [9], indicating good reproducibility across different sample preparations and analytical methods.

The boiling point of 4-fluoro-2-nitrophenol is reported as 234.1 ± 20.0°C at 760 mmHg [1] [2]. This relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds through its phenolic hydroxyl group, as well as dipole-dipole interactions arising from both the nitro and fluorine substituents [1]. The standard atmospheric pressure specification is crucial for accurate boiling point determination, as vapor pressure significantly influences this physical property.

Solubility Profiles

The solubility characteristics of 4-fluoro-2-nitrophenol reflect the dual nature of its hydrophobic aromatic structure and hydrophilic functional groups [10] [11]. The compound exhibits limited solubility in water due to the predominant hydrophobic character of the substituted benzene ring [10]. However, the presence of the phenolic hydroxyl group provides some degree of water solubility through hydrogen bonding interactions with water molecules [10].

In organic solvents, 4-fluoro-2-nitrophenol demonstrates enhanced solubility patterns [10] [11]. The compound shows good solubility in methanol, as confirmed by commercial analytical data [11]. This enhanced solubility in alcoholic solvents results from favorable hydrogen bonding interactions between the phenolic hydroxyl group and the alcohol solvent molecules [11]. The electron-withdrawing effects of both the nitro and fluorine substituents influence the compound's solubility by modifying the electronic distribution within the aromatic system [10].

Density and Color Characteristics

4-Fluoro-2-nitrophenol exhibits a density of 1.5 ± 0.1 g/cm³ at standard conditions [1]. This relatively high density compared to simple aromatic compounds reflects the presence of the heavy nitro group and the compact molecular packing in the solid state [1]. The density value is consistent with other nitrophenolic compounds bearing similar substitution patterns [1].

The compound appears as a crystalline solid with distinctive coloration [9] [11]. Commercial samples typically exhibit colors ranging from orange to green to amber [2] [9], while some sources describe the appearance as orange to green to amber powder to crystal [9]. This color variation may result from different crystalline forms, purity levels, or storage conditions [9]. The chromophoric properties arise from the extended conjugation between the aromatic ring and the electron-withdrawing substituents, particularly the nitro group, which creates electronic transitions in the visible light region [9].

Chemical Properties

Acidity and pKa Values

4-Fluoro-2-nitrophenol exhibits enhanced acidity compared to phenol due to the presence of electron-withdrawing substituents [2] [12]. The predicted pKa value is 6.76 ± 0.14 [2], indicating significantly increased acidic strength relative to unsubstituted phenol, which has a pKa of approximately 9.95 [12]. This dramatic decrease in pKa reflects the stabilization of the phenoxide anion through resonance and inductive effects [3].

The nitro group at the ortho position contributes substantially to the compound's acidity through both resonance and inductive electron withdrawal [3]. The resonance effect allows delocalization of negative charge from the phenoxide oxygen into the nitro group, while the inductive effect withdraws electron density through the sigma bond network [3]. The fluorine substituent further enhances acidity through its strong inductive electron-withdrawing effect, though to a lesser extent than the nitro group [3].

Comparative studies of nitrophenol isomers demonstrate that ortho-substituted compounds often exhibit unique acidic behavior due to intramolecular hydrogen bonding [5]. In 4-fluoro-2-nitrophenol, potential hydrogen bonding between the phenolic hydroxyl group and the nitro group oxygen atoms may influence the ionization process [5]. This intramolecular interaction can both stabilize the neutral form and affect the deprotonation mechanism [5].

Reactivity Patterns

4-Fluoro-2-nitrophenol demonstrates characteristic reactivity patterns typical of substituted phenolic compounds bearing electron-withdrawing groups [3]. The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution reactions more readily than unsubstituted phenol . The presence of both nitro and fluorine substituents activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to these electron-withdrawing groups .

The phenolic hydroxyl group participates in various chemical transformations, including etherification, esterification, and oxidation reactions [2]. The enhanced acidity of the hydroxyl group facilitates deprotonation under mild basic conditions, enabling salt formation and subsequent synthetic transformations [2]. The compound serves as an intermediate in the preparation of 5-fluoro-2-hydroxyaniline and 5-fluoro-2-methoxyaniline through reduction and methylation processes respectively [2].

The nitro group undergoes reduction reactions under appropriate conditions, converting to amino derivatives . This transformation is particularly relevant in synthetic chemistry, where nitrophenolic compounds serve as precursors to aminophenolic products . The fluorine substituent generally remains unchanged during most chemical transformations due to the strength of the carbon-fluorine bond .

Stability Under Various Conditions

4-Fluoro-2-nitrophenol exhibits good chemical stability under normal handling and storage conditions [14]. The compound demonstrates thermal stability up to its melting point range of 74-77°C [14] [9]. Above this temperature, the compound may undergo decomposition or phase transitions that affect its chemical integrity [14].

The compound shows stability in inert atmospheres and at room temperature storage conditions [14] [9]. Recommended storage conditions include maintenance in cool, dark environments below 15°C to optimize long-term stability [9] [11]. The compound should be protected from strong bases and strong oxidizing agents, which may initiate unwanted chemical reactions [14].

Under acidic conditions, 4-fluoro-2-nitrophenol remains relatively stable, consistent with its acidic nature [14]. However, exposure to strong alkaline conditions may lead to deprotonation and potential degradation reactions [14]. The compound exhibits normal stability toward light exposure, though prolonged ultraviolet irradiation may cause photochemical transformations [14].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared spectroscopy provides detailed information about the functional groups and molecular interactions in 4-fluoro-2-nitrophenol [15] [16]. The spectrum exhibits characteristic absorption bands corresponding to the hydroxyl, nitro, and aromatic C-H stretching vibrations [15]. The compound was analyzed using Fourier-transform infrared spectroscopy in solution phase using carbon tetrachloride and carbon disulfide as solvents [15].

The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position influenced by hydrogen bonding interactions [15] [16]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [15]. The nitro group generates two characteristic strong absorption bands: the asymmetric N-O stretch around 1539 cm⁻¹ and the symmetric N-O stretch around 1350 cm⁻¹ [16].

Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region, with specific bands influenced by the electron-withdrawing substituents [16]. The C-F stretching vibration produces a characteristic band in the 1000-1300 cm⁻¹ region [15]. Additional bands corresponding to aromatic C-H bending and ring deformation modes appear in the fingerprint region below 1500 cm⁻¹ [15] [16].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-fluoro-2-nitrophenol through analysis of both ¹H and ¹⁹F nuclei [17] [18]. Proton NMR spectroscopy reveals distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton [18]. The spectrum was recorded at 399.65 MHz in deuterated chloroform solvent [18].

The phenolic hydroxyl proton appears as a characteristic signal at approximately 10.365 ppm, indicating the deshielded nature of this proton due to electron-withdrawing effects from the nitro and fluorine substituents [18]. The aromatic protons produce signals in the 7.1-7.8 ppm region, with specific chemical shifts influenced by the electronic effects of the substituents [18]. The integration patterns confirm the expected number of protons for each signal [18].

Fluorine-19 NMR spectroscopy provides additional structural confirmation through observation of the fluorine nucleus [17]. Related fluoronitrobenzene compounds show ¹⁹F NMR signals in the range of -112 to -172 ppm, depending on the substitution pattern and electronic environment [17]. The chemical shift of the fluorine nucleus reflects the electronic effects of neighboring substituents on the aromatic ring [17].

Mass Spectrometry Profiles

Mass spectrometry analysis of 4-fluoro-2-nitrophenol provides molecular weight confirmation and fragmentation pattern information [18] [19] [7]. The molecular ion peak appears at m/z 157, corresponding to the molecular weight of 157.10 g/mol [18]. Electron ionization mass spectrometry produces characteristic fragmentation patterns that confirm the structural features of the compound [19].

The mass spectrum exhibits the molecular ion as the base peak or a prominent signal, indicating good stability of the molecular ion under ionization conditions [18] [19]. Fragmentation patterns typically involve loss of functional groups such as the nitro group (loss of 46 mass units) or formation of phenolic fragment ions [19]. The presence of fluorine creates isotope patterns that provide additional structural confirmation [19].

Collision-induced dissociation studies reveal predicted collision cross sections for various adduct ions [7]. For example, the [M+H]⁺ adduct shows a predicted collision cross section of 123.9 Ų, while the [M+Na]⁺ adduct exhibits 132.9 Ų [7]. These values reflect the molecular size and shape characteristics of the compound in the gas phase [7].

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for 4-fluoro-2-nitrophenol were not extensively documented in the available literature, related studies provide insights into the crystallographic characteristics of similar fluoronitrophenolic compounds [20] [21]. X-ray diffraction analysis typically reveals information about molecular geometry, intermolecular interactions, and crystal packing arrangements [20].

The crystal structure analysis would be expected to show the molecular geometry with bond lengths consistent with aromatic compounds bearing electron-withdrawing substituents [21]. Carbon-carbon bond lengths in the aromatic ring typically range from 1.39-1.40 Å, while C-N and C-F bond lengths reflect the specific nature of these substituents [21]. The phenolic C-O bond length and the orientation of the hydroxyl group provide information about intramolecular and intermolecular hydrogen bonding [21].

Intermolecular hydrogen bonding patterns in the crystal lattice would likely involve the phenolic hydroxyl group as a hydrogen bond donor and various acceptor sites including the nitro group oxygens [20]. The crystal packing arrangement reflects the balance between hydrogen bonding interactions, dipole-dipole forces, and van der Waals interactions [20]. The fluorine substituent may participate in weak C-H···F hydrogen bonding interactions that influence the overall crystal structure [22].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 157.10 g/mol | [1] [2] |

| Melting Point | 74-77°C | [1] [2] [8] |

| Boiling Point | 234.1 ± 20.0°C | [1] [2] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | 6.76 ± 0.14 | [2] |

| Molecular Formula | C₆H₄FNO₃ | [1] [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Flash Point | 95.4 ± 21.8°C | [1] |

| Refractive Index | 1.582 | [1] |

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant